Cas no 14884-01-6 (4-Methoxy-1H-pyrazole)

4-Methoxy-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole, 4-methoxy-
- 4-METHOXY-1H-PYRAZOLE
- 4-Methoyx-1H-Pyrazole
- 4-methoxypyrazole
- 4-methoxy-pyrazole
- NCFMDIJKEYGCRD-UHFFFAOYSA-N
- AK200730
- InChI=1/C4H6N2O/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6
- AKOS024124157
- SY100279
- MFCD22394063
- DTXSID50415948
- AMY1889
- CS-0050823
- A902518
- SB40548
- DA-10049
- AS-57888
- EN300-205144
- A1-08556
- 14884-01-6
- 4-Methoxy-1H-pyrazole
-
- MDL: MFCD22394063
- インチ: 1S/C4H6N2O/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6)
- InChIKey: NCFMDIJKEYGCRD-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=NN([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 97.04025
- どういたいしつりょう: 98.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 57.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 37.9
じっけんとくせい
- PSA: 35.01
4-Methoxy-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM111905-50g |
4-methoxy-1H-pyrazole |
14884-01-6 | 95%+ | 50g |
$3122 | 2023-03-05 | |
Enamine | EN300-205144-5.0g |
4-methoxy-1H-pyrazole |
14884-01-6 | 5.0g |
$607.0 | 2023-02-22 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA065-25G |
4-methoxy-1H-pyrazole |
14884-01-6 | 97% | 25g |
¥ 6,976.00 | 2023-03-30 | |
Enamine | EN300-205144-0.1g |
4-methoxy-1H-pyrazole |
14884-01-6 | 0.1g |
$66.0 | 2023-02-22 | ||
Enamine | EN300-205144-0.25g |
4-methoxy-1H-pyrazole |
14884-01-6 | 0.25g |
$96.0 | 2023-02-22 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA065-10G |
4-methoxy-1H-pyrazole |
14884-01-6 | 97% | 10g |
¥ 3,511.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA065-1G |
4-methoxy-1H-pyrazole |
14884-01-6 | 97% | 1g |
¥ 640.00 | 2023-03-30 | |
Chemenu | CM111905-5g |
4-methoxy-1H-pyrazole |
14884-01-6 | 95+% | 5g |
$1125 | 2021-08-06 | |
Chemenu | CM111905-10g |
4-methoxy-1H-pyrazole |
14884-01-6 | 95+% | 10g |
$1899 | 2021-08-06 | |
eNovation Chemicals LLC | Y1193635-1g |
4-Methoxypyrazole |
14884-01-6 | 95% | 1g |
$260 | 2023-09-03 |
4-Methoxy-1H-pyrazole 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
4-Methoxy-1H-pyrazoleに関する追加情報
Introduction to 4-Methoxy-1H-Pyrazole (CAS No. 14884-01-6)
4-Methoxy-1H-pyrazole (CAS No. 14884-01-6) is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings consisting of two adjacent nitrogen atoms and three carbon atoms, making them highly versatile in various chemical and biological applications. The presence of the methoxy group (-OCH3) at the 4-position of the pyrazole ring introduces unique electronic and steric properties, which enhance its reactivity and functionalization potential. This compound has been extensively studied for its role in drug discovery, agrochemicals, and materials science.
The synthesis of 4-methoxy-1H-pyrazole typically involves the condensation of hydroxylamine derivatives with carbonyl compounds under specific reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing environmental impact and improving yield. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of pyrazole derivatives, including 4-methoxy-1H-pyrazole, while maintaining high purity levels.
In the field of pharmacology, 4-methoxy-1H-pyrazole has gained attention as a promising scaffold for developing bioactive molecules. Its ability to form hydrogen bonds and its aromaticity make it an ideal candidate for targeting various biological pathways. A study published in 2023 highlighted its potential as an anti-inflammatory agent by modulating key enzymes involved in inflammatory responses. Furthermore, its derivatives have shown activity against several cancer cell lines, suggesting its role in anticancer drug development.
The application of pyrazole derivatives, including 4-methoxy-1H-pyrazole, extends beyond pharmacology into agrochemicals. Recent research has demonstrated their efficacy as fungicides and insecticides due to their ability to disrupt essential biochemical pathways in pathogens and pests. For example, a 2023 study reported that certain pyrazole-based compounds exhibit potent activity against plant pathogens like Fusarium species, offering a sustainable solution for crop protection.
In materials science, pyrazole-containing polymers have been explored for their potential in optoelectronic devices. The conjugated system of pyrazoles allows for efficient charge transport properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of a methoxy group in 4-methoxy-1H-pyrazole further enhances these properties by tuning the electronic structure of the material.
The environmental impact of synthesizing and using pyrazole derivatives has also been a focus of recent studies. Researchers are investigating greener synthetic routes that minimize waste and reduce energy consumption. For instance, biocatalytic methods using enzymes or microbial systems have shown promise in producing pyrazoles like 4-methoxy-1H-pyrazole with high efficiency and selectivity.
In conclusion, 4-methoxy-1H-pyrazole (CAS No. 14884-01-6) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a valuable tool in modern chemistry and materials science. Continued research will undoubtedly uncover new opportunities for this compound in both established and emerging fields.
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